5-Dimethylamiloride
Overview
Description
Dimethylamiloride is a chemical compound known for its role as a specific inhibitor of antiporters, particularly the sodium-hydrogen exchangers. It has a molecular formula of C8H12ClN7O and a molecular weight of 257.68 g/mol . This compound is often used in scientific research due to its ability to modulate ion transport across cell membranes .
Mechanism of Action
Target of Action
5-Dimethylamiloride, a derivative of Amiloride , primarily targets the Epithelial Sodium Channels (ENaC) . These channels play a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . By inhibiting these channels, this compound affects the balance of sodium and potassium in the body .
Mode of Action
This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium . It also blocks the Na+/H+ exchangers such as sodium–hydrogen antiporter 1 (NHE-1) .
Biochemical Pathways
The inhibition of sodium reabsorption by this compound creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . It also abolishes more than 80% of the action of angiotensin II on the secretion of hydrogen ions in the proximal tubule .
Pharmacokinetics
Amiloride, from which this compound is derived, is readily absorbed with a bioavailability of 15–25% . It reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours .
Result of Action
The primary result of this compound’s action is an increase in sodium and water excretion from the body, while reducing potassium excretion . This can help manage conditions like hypertension and congestive heart failure . It also reduces the sensitivity of afferent fibres to electrical stimulation, requiring greater stimulation voltages to induce action potentials from their peripheral terminals within the trachea/bronchus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its action is prolonged in renal impairment and is contraindicated if eGFR is <10ml/min/1.73 m2 . The risk of hyperkalemia increases in the presence of renal impairment, diabetes, or co-administration with other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .
Biochemical Analysis
Biochemical Properties
5-Dimethylamiloride is a selective blocker of the sodium-hydrogen antiporter (Na+/H+ antiport), with an IC50 of 6.9 μM . This antiport is a membrane protein that helps regulate cell volume and intracellular pH by extruding protons from the cell in exchange for extracellular sodium ions .
Cellular Effects
This compound has been shown to have cytotoxic effects on certain cell lines. For instance, it has been reported to potentiate the cytotoxic effects of doxorubicin (DOXO) and vincristine (VCR) in the parental CEM cell line . It did not significantly potentiate the effect of DOXO or VCR in resistant CEM cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective blocker of the Na+/H+ antiport . By inhibiting this antiport, it can affect the intracellular pH and volume, which can influence various cellular processes .
Dosage Effects in Animal Models
In mouse models of type 2 diabetes, both this compound and arginine have shown considerable improvement of glucose tolerance, glucose-stimulated insulin response, and basal glucose and insulin levels .
Metabolic Pathways
Given its role as a selective blocker of the Na+/H+ antiport, it may be involved in pathways related to cell volume regulation and intracellular pH maintenance .
Transport and Distribution
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be distributed wherever this antiport is present .
Subcellular Localization
Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be localized wherever this antiport is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamiloride can be synthesized through a multi-step process involving the reaction of 3-amino-6-chloropyrazine-2-carboxamide with dimethylamine . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for dimethylamiloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethylamiloride primarily undergoes substitution reactions due to the presence of reactive amino and chloro groups on its pyrazine ring . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include dimethylamine and other nucleophiles.
Oxidation and Reduction Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with dimethylamine yield dimethylamiloride, while oxidation reactions may produce various oxidized derivatives .
Scientific Research Applications
Dimethylamiloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Amiloride: A parent compound of dimethylamiloride, known for its potassium-sparing diuretic properties.
Cariporide: A selective inhibitor of sodium-hydrogen exchanger 1, used in the treatment of ischemic heart conditions.
Eniporide: Another sodium-hydrogen exchanger inhibitor with applications in cardiovascular research.
Uniqueness of Dimethylamiloride
Dimethylamiloride is unique due to its specific inhibition of sodium-hydrogen exchangers and its ability to modulate ion transport with high specificity . This makes it a valuable tool in both basic and applied research, particularly in studies related to ion transport and cellular pH regulation .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUPNVSYKGKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923797 | |
Record name | 5-Dimethylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-79-5 | |
Record name | 5-Dimethylamiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Dimethylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1214-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMILORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.